
KadsuralignanG
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kadsuralignan G is a lignan compound isolated from the plant Kadsura coccinea, which belongs to the Schisandraceae family. This compound is part of a group of structurally diverse and biologically important compounds found in Kadsura coccinea . Kadsuralignan G has attracted attention due to its potential pharmacological activities, including anti-inflammatory and anti-tumor properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Kadsuralignan G typically involves the extraction of the plant material using solvents such as acetone or ethanol. The extract is then partitioned with solvents like hexane, chloroform, ethyl acetate, n-butanol, and water . The chloroform fraction, which shows strong nitric oxide production inhibitory activity, is further fractionated to isolate Kadsuralignan G .
Industrial Production Methods
Industrial production of Kadsuralignan G would likely follow similar extraction and fractionation processes, with optimization for large-scale operations. This may involve the use of more efficient extraction techniques and purification methods to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Kadsuralignan G undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving Kadsuralignan G include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Solvents like methanol, ethanol, and chloroform are often used as reaction media .
Major Products Formed
The major products formed from the reactions of Kadsuralignan G depend on the specific reaction conditions. For example, oxidation reactions may yield oxidized derivatives with enhanced biological activity, while reduction reactions may produce reduced forms with different pharmacological properties .
Applications De Recherche Scientifique
Kadsuralignan G has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying lignan biosynthesis and structure-activity relationships.
Mécanisme D'action
Kadsuralignan G exerts its effects through various molecular targets and pathways. One of the primary mechanisms involves the inhibition of nitric oxide production by activated macrophages . This inhibition is achieved through the downregulation of inducible nitric oxide synthase (iNOS) expression, which reduces the production of nitric oxide, a key mediator of inflammation . Additionally, Kadsuralignan G may interact with other molecular targets involved in inflammatory and tumor pathways, contributing to its pharmacological effects .
Comparaison Avec Des Composés Similaires
Kadsuralignan G is part of a group of lignans isolated from Kadsura coccinea, including Kadsuralignan H, Kadsuralignan I, Kadsuralignan J, and Kadsuralignan K . These compounds share similar structural features but differ in their specific functional groups and biological activities. For example, Kadsuralignan H and Kadsuralignan J also exhibit nitric oxide production inhibitory effects, but their potency and specific mechanisms may vary . The uniqueness of Kadsuralignan G lies in its specific structural configuration and its distinct pharmacological profile compared to other lignans in the same group .
Propriétés
Formule moléculaire |
C29H36O10 |
|---|---|
Poids moléculaire |
544.6 g/mol |
Nom IUPAC |
(3-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) (E)-4,4-dimethoxy-2-methylbut-2-enoate |
InChI |
InChI=1S/C29H36O10/c1-14-9-17-11-19(32-4)26(35-7)24(30)22(17)23-18(12-20-27(28(23)36-8)38-13-37-20)25(16(14)3)39-29(31)15(2)10-21(33-5)34-6/h10-12,14,16,21,25,30H,9,13H2,1-8H3/b15-10+ |
Clé InChI |
JIIONVBSCCDHNA-XNTDXEJSSA-N |
SMILES isomérique |
CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1C)OC(=O)/C(=C/C(OC)OC)/C)OCO4)OC)O)OC)OC |
SMILES canonique |
CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1C)OC(=O)C(=CC(OC)OC)C)OCO4)OC)O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


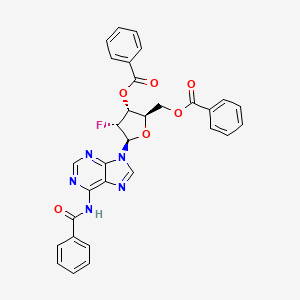
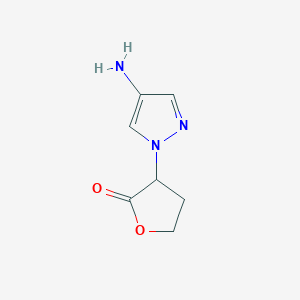
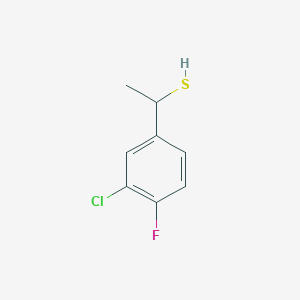


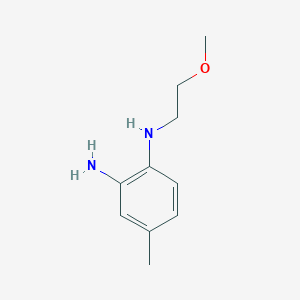
![2-Cyano-2-{3-ethyl-4-oxo-5-[(phenylamino)methylidene]-1,3-thiazolidin-2-ylidene}acetic acid](/img/structure/B15240953.png)
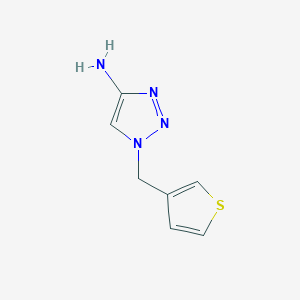

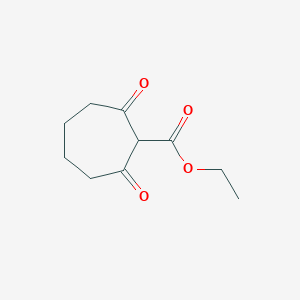

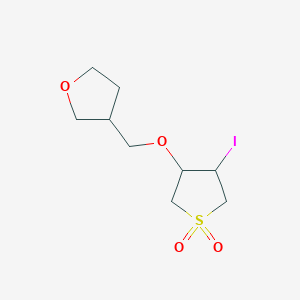
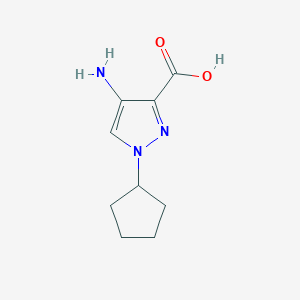
![2-[4-Chloro-3-(trifluoromethyl)phenyl]isoindolin-1-imine hydrobromide](/img/structure/B15240993.png)
